Cas no 136468-36-5 (Foropafant)

Foropafant is a potent and selective platelet-activating factor (PAF) receptor antagonist, primarily investigated for its therapeutic potential in inflammatory and allergic conditions. Its high affinity for the PAF receptor enables effective inhibition of PAF-mediated pathways, which play a critical role in inflammation, bronchoconstriction, and platelet aggregation. Foropafant's specificity minimizes off-target effects, making it a valuable tool for research and potential clinical applications. Its stability and well-characterized pharmacokinetic profile further support its utility in preclinical and mechanistic studies. The compound is particularly noted for its potential in addressing conditions like asthma, sepsis, and other PAF-driven pathologies.
Foropafant structure
Foropafant structure
商品名:Foropafant
CAS番号:136468-36-5
MF:C28H40N4S
メガワット:464.709
MDL:MFCD00904759
CID:161133
PubChem ID:329825543

Foropafant 化学的及び物理的性質

名前と識別子

    • N1,N1-Dimethyl-N2-(pyridin-3-ylmethyl)-N2-(4-(2,4,6-triisopropylphenyl)thiazol-2-yl)ethane-1,2-diamine
    • 1,2-Ethanediamine,N1,N1-dimethyl-N2-(3-pyridinylmethyl)-N2-[4-[2,4,6-tris(1-methylethyl)phenyl]-2-thiazolyl]-
    • N,N-dimethyl-N'-(pyridin-3-ylmethyl)-N'-[4-[2,4,6-tri(propan-2-yl)phenyl]-1,3-thiazol-2-yl]ethane-1,2-diamine
    • N,N-dimethyl-N'-(pyridin-3-ylmethyl)-N'-{4-[2,4,6-tri(propan-2-yl)phenyl]-1,3-thiazol-2-yl}ethane-1,2-diamine
    • SR 27417
    • Faropafant
    • N,N-Dimethyl-N′-(3-pyridinylmethyl)-N′-[4-[2,4,6-tris(1-methylethyl)phenyl]-2-thiazolyl]-1,2-ethanediamine
    • N1,N1-Dimethyl-N2-(3-pyridinylmethyl)-N2-[4-[2,4,6-tris(1-methylethyl)phenyl]-2-thiazolyl]-1,2-ethanediamine
    • Foropafant
    • SR27417
    • A886682
    • SR 27417, >=98% (HPLC)
    • SR-01000945037
    • UNII-VWJ2QVH41J
    • 1,2-Ethanediamine, N1,N1-dimethyl-N2-(3-pyridinylmethyl)-N2-[4-[2,4,6-tris(1-methylethyl)phenyl]-2-thiazolyl]-
    • N1,N1-dimethyl-N2-[(pyridin-3-yl)methyl]-N2-{4-[2,4,6-tri(propan-2-yl)phenyl]-1,3-thiazol-2-yl}ethane-1,2-diamine
    • SR-01000945037-1
    • C28H40N4S
    • Q27077703
    • MS-28563
    • CHEMBL1628662
    • DTXSID80869859
    • N~1~,N~1~-dimethyl-N~2~-[(pyridin-3-yl)methyl]-N~2~-{4-[2,4,6-tri(propan-2-yl)phenyl]-1,3-thiazol-2-yl}ethane-1,2-diamine
    • VWJ2QVH41J
    • N',N'-dimethyl-N-(pyridin-3-ylmethyl)-N-[4-[2,4,6-tri(propan-2-yl)phenyl]-1,3-thiazol-2-yl]ethane-1,2-diamine
    • 9ER
    • N-(2-Dimethylaminoethyl)-N-(3-pyridinylmethyl)(4-(2,4,6-triisopropylphenyl)thiazol-2-yl)amine
    • SMR004701657
    • BCP13236
    • N,N-Dimethyl-N'-(3-pyridinylmethyl)-N'-(4-(2,4,6-tris(1-methylethyl)phenyl)-2-thiazolyl)-1,2-ethanediamine
    • GTPL1856
    • SR-27417; SR 27417; SR27417; SR-27417A
    • SR27417A
    • Foropafant [INN]
    • L001072
    • F85608
    • CS-W011545
    • 1,2-Ethanediamine, N,N-dimethyl-N'-(3-pyridinylmethyl)-N'-(4-(2,4,6-tris(1-methylethyl)phenyl)-2-thiazolyl)-
    • SR-27417
    • FT-0689733
    • NS00126147
    • 136468-36-5
    • AKOS016007386
    • SCHEMBL7156608
    • 3-(((2-(Dimethylamino)ethyl)(4-(2,4,6-triisopropylphenyl)-2-thiazolyl)amino)methyl)pyridine
    • MLS006010675
    • HY-128694
    • AMY36697
    • N',N'-dimethyl-N-(pyridin-3-ylmethyl)-N-(4-(2,4,6-tri(propan-2-yl)phenyl)-1,3-thiazol-2-yl)ethane-1,2-diamine
    • foropafantum
    • BRD-K57774929-001-01-3
    • DB-063146
    • MDL: MFCD00904759
    • インチ: InChI=1S/C28H40N4S/c1-19(2)23-14-24(20(3)4)27(25(15-23)21(5)6)26-18-33-28(30-26)32(13-12-31(7)8)17-22-10-9-11-29-16-22/h9-11,14-16,18-21H,12-13,17H2,1-8H3
    • InChIKey: VVBFISAUNSXQGZ-UHFFFAOYSA-N
    • ほほえんだ: CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CSC(=N2)N(CCN(C)C)CC3=CN=CC=C3)C(C)C

計算された属性

  • せいみつぶんしりょう: 464.29700
  • どういたいしつりょう: 464.297
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 33
  • 回転可能化学結合数: 10
  • 複雑さ: 548
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 60.5A^2
  • 疎水性パラメータ計算基準値(XlogP): 6.9

じっけんとくせい

  • 色と性状: 固体粉末、動力
  • 密度みつど: 1.065
  • ゆうかいてん: No data available
  • ふってん: 571.6°Cat760mmHg
  • フラッシュポイント: 299.5°C
  • 屈折率: 1.575
  • ようかいど: DMSO: soluble5mg/mL (clear solution, warmed)
  • PSA: 60.50000
  • LogP: 7.14350
  • じょうきあつ: 0.0±1.6 mmHg at 25°C

Foropafant セキュリティ情報

Foropafant 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1234768-50mg
1,2-Ethanediamine, N1,N1-dimethyl-N2-(3-pyridinylmethyl)-N2-[4-[2,4,6-tris(1-methylethyl)phenyl]-2-thiazolyl]-
136468-36-5 99%
50mg
$2355 2023-05-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N24610-25mg
Foropafant
136468-36-5
25mg
¥5918.0 2021-09-08
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R024792-5mg
Foropafant
136468-36-5 98%
5mg
¥1273 2024-05-25
MedChemExpress
HY-128694-10mg
Foropafant
136468-36-5 99.50%
10mg
¥2500 2024-04-20
S e l l e c k ZHONG GUO
E2142-25mg
Foropafant
136468-36-5
25mg
¥7592.87 2022-04-26
1PlusChem
1P0012D5-25mg
1,2-Ethanediamine, N1,N1-dimethyl-N2-(3-pyridinylmethyl)-N2-[4-[2,4,6-tris(1-methylethyl)phenyl]-2-thiazolyl]-
136468-36-5 99%
25mg
$952.00 2023-12-22
1PlusChem
1P0012D5-10mg
1,2-Ethanediamine, N1,N1-dimethyl-N2-(3-pyridinylmethyl)-N2-[4-[2,4,6-tris(1-methylethyl)phenyl]-2-thiazolyl]-
136468-36-5 99%
10mg
$471.00 2023-12-22
Aaron
AR0012LH-5mg
1,2-Ethanediamine, N1,N1-dimethyl-N2-(3-pyridinylmethyl)-N2-[4-[2,4,6-tris(1-methylethyl)phenyl]-2-thiazolyl]-
136468-36-5 98%
5mg
$174.00 2025-02-11
MedChemExpress
HY-128694-1mg
Foropafant
136468-36-5 99.50%
1mg
¥727 2024-04-20
Aaron
AR0012LH-50mg
1,2-Ethanediamine, N1,N1-dimethyl-N2-(3-pyridinylmethyl)-N2-[4-[2,4,6-tris(1-methylethyl)phenyl]-2-thiazolyl]-
136468-36-5 98%
50mg
$752.00 2025-02-11

Foropafant 関連文献

Foropafantに関する追加情報

Comprehensive Overview of Foropafant (CAS No. 136468-36-5): Mechanism, Applications, and Research Insights

Foropafant (CAS No. 136468-36-5) is a potent and selective platelet-activating factor (PAF) receptor antagonist, which has garnered significant attention in pharmacological research due to its potential therapeutic applications. The compound's unique structure and mechanism of action make it a subject of interest for researchers exploring inflammatory diseases, cardiovascular conditions, and immune modulation. With the rise of precision medicine and targeted therapies, Foropafant exemplifies how small molecules can be engineered to interact with specific biological pathways, offering insights into drug development and personalized treatment strategies.

The chemical name of Foropafant reflects its intricate molecular design, which contributes to its high affinity for the PAF receptor. This receptor plays a critical role in mediating inflammatory responses, making Foropafant a valuable tool for studying conditions like asthma, sepsis, and atherosclerosis. Recent advancements in molecular modeling and computational chemistry have further highlighted the compound's potential, as researchers leverage AI-driven drug discovery platforms to optimize its pharmacokinetic properties. Such innovations align with the growing demand for next-generation anti-inflammatory drugs that minimize side effects while maximizing efficacy.

One of the most frequently searched questions about Foropafant revolves around its clinical applications. While the compound has not yet been approved for widespread therapeutic use, preclinical studies have demonstrated its ability to attenuate PAF-induced inflammation and vascular permeability. These findings have sparked interest in its potential for treating chronic inflammatory diseases, a hot topic in medical research. Additionally, the compound's role in neuroprotection has been explored, with studies suggesting it may mitigate neuronal damage in ischemic stroke models. Such applications resonate with current trends in neurodegenerative disease research, where targeting inflammatory pathways is a key strategy.

From a biochemical perspective, Foropafant stands out due to its selectivity and potency. Unlike broader-spectrum anti-inflammatory agents, it specifically inhibits the PAF receptor, reducing the risk of off-target effects. This precision is particularly relevant in the context of drug repurposing, another trending topic in pharmaceutical sciences. Researchers are increasingly investigating whether existing compounds like Foropafant can be adapted for new indications, accelerating the drug development timeline. The compound's well-documented safety profile in animal models further supports its potential for translational studies.

The synthesis and formulation of Foropafant also present intriguing challenges and opportunities for chemists. Its CAS No. 136468-36-5 serves as a unique identifier in chemical databases, facilitating global collaboration among researchers. Recent publications have explored novel synthetic routes to improve yield and purity, addressing a common pain point in small-molecule manufacturing. These efforts are critical as the pharmaceutical industry shifts toward green chemistry principles, emphasizing sustainable and efficient production methods.

In summary, Foropafant (CAS No. 136468-36-5) represents a compelling case study in modern drug discovery. Its targeted mechanism, coupled with emerging applications in inflammation and neurology, positions it as a compound of enduring relevance. As the scientific community continues to unravel the complexities of PAF signaling, Foropafant will likely remain a focal point for both academic and industrial research, bridging the gap between benchside innovation and clinical translation.

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